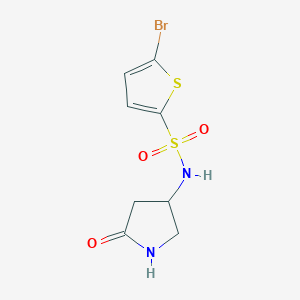

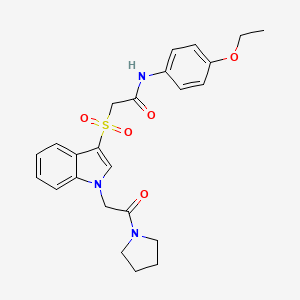

![molecular formula C16H11N3O2S2 B2793330 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-47-4](/img/structure/B2793330.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide, also known as BTTIC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BTTIC is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure have been synthesized and studied as potential antibacterial agents . They have shown profound antimicrobial activity, indicating that this compound could also have potential as an antibacterial agent .

Anti-inflammatory Properties

A series of novel derivatives of the compound have been synthesized and evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antiviral Activity

Some derivatives of the compound have been synthesized and evaluated for their in vitro anti-HIV activity .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .

Inhibitors of Tyrosine Kinase Receptors

Quinazoline derivatives, which share a similar structure with the compound, have been studied as inhibitors of tyrosine kinase receptors . Overexpression of these receptors has been observed in a number of cancers .

Antifungal Activity

Compounds such as 6-fluoroquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3-amine (A) displayed strong antifungal activity .

Anticonvulsant Activity

Functionalized quinoline, a structure found in similar compounds, has been studied for its anticonvulsant activity .

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole moiety have been reported to exhibit antibacterial and anti-inflammatory properties, suggesting potential targets could be bacterial proteins or enzymes involved in inflammation such as cyclooxygenase (COX) enzymes .

Mode of Action

Benzothiazole derivatives have been reported to inhibit cox enzymes , which are crucial for the conversion of arachidonic acid into pro-inflammatory mediators. This suggests that the compound might exert its effects by inhibiting these enzymes, thereby reducing inflammation.

Pharmacokinetics

A study on similar compounds has reported a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine its bioavailability.

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S2/c1-9-8-12(21-19-9)14(20)18-15-10(6-7-22-15)16-17-11-4-2-3-5-13(11)23-16/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUQYVKJKAXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2793248.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)

![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)

![(3,3-Difluorocyclobutyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2793256.png)

![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)

![N-cyclohexyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2793259.png)

![2-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793260.png)

![N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2793261.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2793265.png)